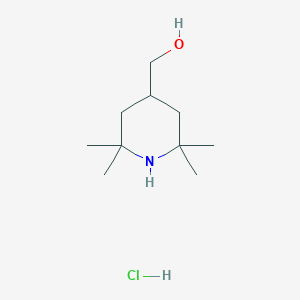

4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride

Description

4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride is a piperidine derivative characterized by a central six-membered nitrogen-containing ring substituted with four methyl groups (at positions 2, 2, 6, and 6) and a hydroxymethyl (-CH2OH) group at position 4. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications. The molecular formula is C9H20NOCl (calculated molecular weight: 201.72 g/mol).

This compound has been utilized in the synthesis of bioactive molecules, such as Glemanserin Hydrochloride (an antipsychotic agent) and intermediates for Donepezil, an acetylcholinesterase inhibitor used in Alzheimer’s disease treatment .

Properties

CAS No. |

61171-38-8 |

|---|---|

Molecular Formula |

C10H22ClNO |

Molecular Weight |

207.74 g/mol |

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl)methanol;hydrochloride |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(2)5-8(7-12)6-10(3,4)11-9;/h8,11-12H,5-7H2,1-4H3;1H |

InChI Key |

JODAWCGHVWQBMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)CO)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the compound is produced through a series of chemical reactions involving the use of high-purity reagents and solvents. The process often includes steps such as recrystallization from ethanol/ether or acetonitrile to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halogenating agents and catalysts are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of piperidine and piperidone, which have applications in different fields .

Scientific Research Applications

Chemical Synthesis

4-Piperidinemethanol is often utilized as a precursor in the synthesis of various chemical compounds. For instance, it has been employed in the preparation of N-tert-butoxycarbonyl-4-hydroxymethyl piperidine and other derivatives that exhibit biological activity. Its role as an intermediate in organic synthesis highlights its versatility and importance in developing new pharmaceutical agents .

Antiviral Properties

Recent studies have indicated that derivatives of 4-piperidinemethanol possess antiviral properties, particularly against flaviviruses such as Zika and dengue. Research has shown that compounds synthesized from 4-piperidinemethanol can act as allosteric inhibitors of the Zika virus protease (ZVpro). These compounds demonstrated low IC50 values (as low as 130 nM), indicating potent antiviral activity .

Antifungal Activity

Additionally, structure-activity relationship (SAR) studies have identified modified piperidine derivatives with significant antifungal activity against Candida albicans. The modifications made to the piperidine structure allowed for enhanced efficacy, with minimum inhibitory concentration (MIC) values ranging from 23 to 1410 ng/mL .

Pain Management

The compound has been investigated for its potential role in pain management. Patents have been filed for heteroaryl compounds derived from piperidine structures that target sodium channels involved in pain pathways. These compounds may offer new avenues for treating chronic pain conditions .

Antihistaminic Properties

Research has also explored the use of piperidine derivatives as antihistamines. Novel intermediates derived from 4-piperidinemethanol have shown promise in the development of antihistaminic agents that could provide relief from allergic reactions .

Case Studies and Research Findings

Several case studies have documented the applications of 4-piperidinemethanol in drug discovery:

- Case Study on Antiviral Activity : A study focused on synthesizing a series of pyrazine compounds derived from 4-piperidinemethanol that inhibited Zika virus replication effectively in vitro and in vivo models. The research highlighted the potential for developing new antiviral therapies targeting flavivirus infections .

- Antifungal Agent Development : Another study explored the synthesis of piperidine-based antifungal agents, providing detailed SAR data that linked structural modifications to increased antifungal potency against various strains of Candida .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride involves its interaction with various molecular targets. It can act as a stabilizer by inhibiting the degradation of polymers through radical scavenging . The compound’s ability to undergo redox reactions also plays a crucial role in its effectiveness in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride with structurally or functionally related piperidine derivatives:

Key Findings:

Functional Group Influence :

- The hydroxymethyl group in the target compound contrasts with the hydroxyl group in 4-Hydroxy-2,2,6,6-tetramethylpiperidinium chloride, altering solubility and hydrogen-bonding capacity .

- Aromatic substituents (e.g., in MDL 100,907) confer high 5-HT2A receptor affinity, whereas the target compound lacks such groups, limiting direct receptor targeting .

Synthetic Utility: The tetramethyl-methanol structure serves as a precursor for Donepezil, whereas 2,2,6,6-Tetramethyl-4-piperidinol (without methanol) is used in materials science (e.g., light stabilizers) .

Pharmacological Profiles: Compared to Azacyclonol Hydrochloride (an anxiolytic), the target compound’s simpler structure lacks the diphenyl groups critical for α-adrenergic activity, suggesting divergent therapeutic pathways .

Physicochemical Properties: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs like 2,2,6,6-Tetramethyl-4-piperidinol .

Structural and Functional Analysis

A. Steric Effects :

The tetramethyl groups impose significant steric hindrance, reducing ring puckering and enhancing thermal stability. This contrasts with 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol, where the hydroxyethyl chain introduces conformational flexibility .

B. Receptor Interactions :

- MDL 100,907’s fluorophenyl and methoxyphenyl groups enable π-π stacking with 5-HT2A receptors, absent in the target compound. This explains MDL 100,907’s subnanomolar potency versus the target’s undefined receptor activity .

- The hydroxymethyl group in the target compound may engage in hydrogen bonding, similar to Donepezil ’s interactions with acetylcholinesterase .

Biological Activity

4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is often investigated for its pharmacological properties, particularly in relation to its interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride can be represented as follows:

- Molecular Formula : C11H23ClN2O

- Molecular Weight : 220.77 g/mol

The compound features a piperidine ring substituted with hydroxymethyl and tetramethyl groups, contributing to its unique biological activity profile.

Biological Activity Overview

Research indicates that piperidine derivatives exhibit a range of biological activities including:

- Antiviral Activity : Some studies have shown that piperidine derivatives can inhibit viral replication. For instance, compounds structurally related to 4-Piperidinemethanol have been evaluated for their effectiveness against various viruses such as flaviviruses .

- Melanocortin Receptor Agonism : Piperidine and piperazine derivatives have been explored as melanocortin receptor agonists. These receptors are implicated in several physiological processes including appetite regulation and energy homeostasis .

- Neuropharmacological Effects : The structure of piperidine derivatives allows them to interact with neurotransmitter systems. They may influence dopamine and serotonin pathways, contributing to their potential use in treating neurological disorders .

Antiviral Studies

Recent investigations into the antiviral properties of piperidine derivatives have highlighted the significance of structural modifications on biological activity. For example:

| Compound | IC50 Value (μM) | Target |

|---|---|---|

| Compound 1 | 21.7 | ZVpro (Zika Virus Protease) |

| Compound 3 | 4.65 | ZVpro |

| Compound 17 | 1.62 | ZVpro |

These findings suggest that specific substitutions on the piperidine ring can enhance antiviral efficacy .

Melanocortin Receptor Studies

Piperidine derivatives have shown promise as melanocortin receptor agonists. In particular:

- Mechanism of Action : These compounds activate melanocortin receptors which may lead to increased energy expenditure and reduced food intake.

- Therapeutic Potential : They are being studied for obesity and metabolic syndrome treatments .

Case Studies

-

Case Study on Antiviral Activity :

A study focused on synthesizing various piperidine analogs revealed that certain modifications significantly improved their potency against viral proteases. The structure-activity relationship (SAR) indicated that longer side chains could enhance binding affinity while maintaining selectivity for viral targets. -

Case Study on Neuropharmacological Effects :

Another research highlighted the effects of piperidine derivatives on neurotransmitter release in animal models. The results demonstrated alterations in dopamine levels, suggesting potential applications in treating conditions such as depression and anxiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.